molecular formula C18H21NO3S B2674624 N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE CAS No. 708996-79-6

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE

Cat. No.: B2674624
CAS No.: 708996-79-6
M. Wt: 331.43
InChI Key: SJJINKFLAWQZTC-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a tert-butyl group and a methyl group

Scientific Research Applications

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the presence of both the sulfonyl group and the tert-butyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-tert-butyl-2-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)19-17(20)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJINKFLAWQZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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